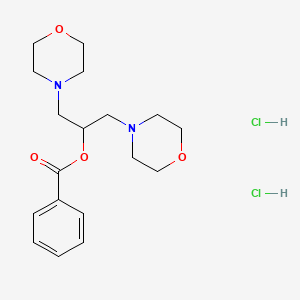
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride, also known as MORPH, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepines, which are known for their sedative and anxiolytic properties. However, MORPH has unique properties that make it a valuable tool for studying various biological processes.
作用機序
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride acts as a positive allosteric modulator of the GABA-A receptor, which means it enhances the effects of GABA on the receptor. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the effects of GABA, this compound produces sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. It also has effects on memory and learning, as well as on the immune system. These effects are mediated by the GABA-A receptor and other molecular targets.
実験室実験の利点と制限
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has several advantages as a tool for scientific research. It is highly selective for the GABA-A receptor and has a well-defined mechanism of action. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations, including its potential for abuse and dependence. It also has side effects such as drowsiness and impaired coordination, which can affect experimental results.
将来の方向性
There are several future directions for research on 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride. One area of interest is its potential as a therapeutic agent for anxiety disorders and other conditions. Another area of interest is its use as a tool for studying the molecular mechanisms of GABA-A receptor function. Further research is also needed to explore the potential side effects and safety of this compound, as well as its interactions with other drugs. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to our understanding of the brain and behavior.
合成法
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-amino-2-(4-morpholinyl)acetic acid, which is then converted to 2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate through a series of reactions involving acylation, reduction, and esterification. The final product is obtained as a dihydrochloride salt.
科学的研究の応用
2-(4-morpholinyl)-1-(4-morpholinylmethyl)ethyl benzoate dihydrochloride has been used in various scientific research applications, including neuroscience, pharmacology, and biochemistry. It has been used as a tool to study the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has also been used to study the effects of benzodiazepines on the brain and behavior.
特性
IUPAC Name |
1,3-dimorpholin-4-ylpropan-2-yl benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.2ClH/c21-18(16-4-2-1-3-5-16)24-17(14-19-6-10-22-11-7-19)15-20-8-12-23-13-9-20;;/h1-5,17H,6-15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKVYFJXLGXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2CCOCC2)OC(=O)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
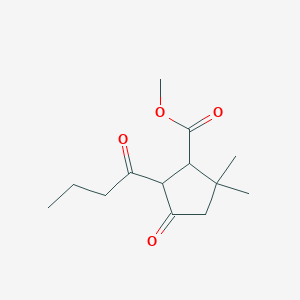
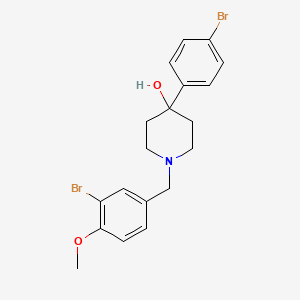
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
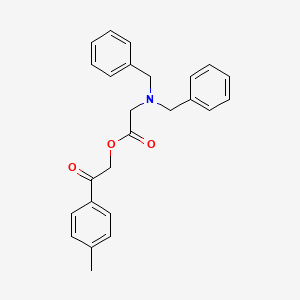
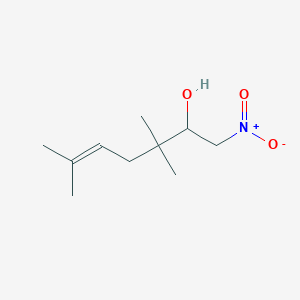
amino]-1-phenylethanol](/img/structure/B4933724.png)
